molecular formula C21H17ClN4O2S B2640245 N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide CAS No. 896283-32-2

N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2640245
CAS No.: 896283-32-2
M. Wt: 424.9
InChI Key: KTKDCAZJDDHIOF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a heterocyclic acetamide derivative featuring:

  • An imidazo[1,2-b]pyridazine core, which contributes to π-π stacking and hydrogen-bonding interactions.
  • A thioacetamide linker (-S-CH2-CO-NH-), enhancing metabolic stability compared to oxygen-based analogs.
  • A 5-chloro-2-methoxyphenyl substituent, providing steric and electronic modulation.
  • A 2-phenyl group on the imidazopyridazine ring, influencing lipophilicity and target affinity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-28-18-8-7-15(22)11-16(18)24-20(27)13-29-21-10-9-19-23-17(12-26(19)25-21)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKDCAZJDDHIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[1,2-b]pyridazinyl Intermediate: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazinyl core.

    Thioacetamide Linkage Formation: The intermediate is then reacted with a thioacetamide derivative, often under nucleophilic substitution conditions, to introduce the thioacetamide group.

    Final Coupling Reaction: The final step involves coupling the thioacetamide intermediate with 5-chloro-2-methoxyphenylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioacetamide group.

    Amines: From reduction of nitro groups.

    Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-b]pyridazinyl moiety could play a crucial role in binding to these targets, while the thioacetamide group might be involved in redox reactions or covalent modifications.

Comparison with Similar Compounds

Structural Analogues with Triazinoindole Cores ()

Compounds 23–27 in share the thioacetamide linker but replace the imidazopyridazine core with a 5-methyl-5H-[1,2,4]triazino[5,6-b]indole system. Key differences include:

Property Target Compound Compound 23 ()
Core Structure Imidazo[1,2-b]pyridazine Triazino[5,6-b]indole
Substituents 5-Cl-2-MeO-phenyl, 2-phenyl 4-(Cyanomethyl)phenyl
Purity/Yield Not reported >95% purity

Key Findings :

  • Substituents like 4-(cyanomethyl)phenyl (Compound 23) may increase polarity vs. the 5-chloro-2-methoxyphenyl group in the target compound, altering pharmacokinetics .

Thiadiazole-Based Acetamides ()

Compounds 5e–5m in feature a 1,3,4-thiadiazole core instead of imidazopyridazine. These analogs highlight the impact of heterocycle variation:

Property Target Compound Compound 5e ()
Core Structure Imidazo[1,2-b]pyridazine 1,3,4-Thiadiazole
Substituents 5-Cl-2-MeO-phenyl, 2-phenyl 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy
Melting Point Not reported 132–134°C

Key Findings :

  • Substituents like 4-chlorobenzylthio (Compound 5e) or 2-methoxyphenoxy (Compound 5k) demonstrate how electron-withdrawing groups modulate reactivity and stability .

Substituent-Driven Functional Modifications

The target compound’s 5-chloro-2-methoxyphenyl group contrasts with substituents in analogs:

    Biological Activity

    N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a synthetic organic compound that has attracted considerable interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The compound features several notable structural elements:

    • A chloro-substituted methoxyphenyl ring
    • An imidazo[1,2-b]pyridazinyl moiety
    • A thioacetamide linkage

    These functional groups contribute to the compound's reactivity and biological interactions.

    The biological activity of this compound is believed to involve several mechanisms:

    • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. This could be particularly relevant in the context of cancer therapy or anti-inflammatory treatments.
    • Receptor Binding : The imidazo[1,2-b]pyridazinyl component may facilitate binding to various receptors, influencing cellular signaling pathways.
    • Redox Reactions : The thioacetamide group may participate in redox reactions, which can affect cellular oxidative stress levels.

    Antimicrobial Properties

    Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives demonstrate potent antibacterial and antifungal effects against various strains:

    CompoundActivityMIC (µg/mL)
    Compound AE. coli0.0195
    Compound BC. albicans0.0048
    Compound CS. aureus4.69 - 22.9

    These findings suggest a promising potential for the compound as a therapeutic agent in treating infections caused by resistant bacterial strains .

    Anticancer Activity

    The imidazo[1,2-b]pyridazin moiety is often associated with anticancer properties. Research indicates that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth through various pathways:

    • Cell Cycle Arrest : Some studies have reported that these compounds can halt the cell cycle in cancer cells, leading to reduced proliferation.
    • Apoptosis Induction : Activation of apoptotic pathways has been observed in vitro, suggesting potential for use in cancer therapies.

    Case Studies

    Several case studies have documented the biological activities of related compounds:

    • Study on Antibacterial Activity : In vitro tests demonstrated that derivatives with halogen substitutions exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .
    • Anticancer Evaluation : A series of related compounds were tested for cytotoxicity against various cancer cell lines, revealing IC50 values indicating effective inhibition of cell viability .

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